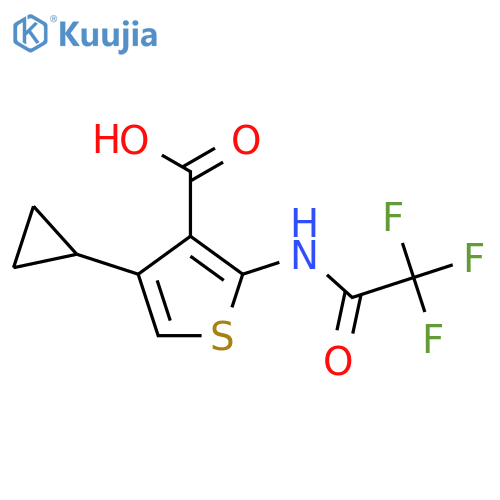Cas no 2680721-67-7 (4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)

4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680721-67-7
- 4-cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid
- EN300-28285510
- 4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid
-
- インチ: 1S/C10H8F3NO3S/c11-10(12,13)9(17)14-7-6(8(15)16)5(3-18-7)4-1-2-4/h3-4H,1-2H2,(H,14,17)(H,15,16)
- InChIKey: HQRFZVLOCZTHQY-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(=O)O)C(=C1)C1CC1)NC(C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 279.01769878g/mol
- どういたいしつりょう: 279.01769878g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 94.6Ų
4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28285510-0.1g |
4-cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680721-67-7 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-28285510-0.25g |
4-cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680721-67-7 | 0.25g |
$617.0 | 2023-05-25 | ||
| Enamine | EN300-28285510-2.5g |
4-cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680721-67-7 | 2.5g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-28285510-0.5g |
4-cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680721-67-7 | 0.5g |
$645.0 | 2023-05-25 | ||
| Enamine | EN300-28285510-1.0g |
4-cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680721-67-7 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-28285510-5.0g |
4-cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680721-67-7 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-28285510-10.0g |
4-cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680721-67-7 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-28285510-0.05g |
4-cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680721-67-7 | 0.05g |
$563.0 | 2023-05-25 |
4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid 関連文献
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acidに関する追加情報
Introduction to 4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid (CAS No. 2680721-67-7)
4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid, identified by its CAS number 2680721-67-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of both cyclopropyl and trifluoroacetamide functional groups in its molecular structure imparts unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid consists of a thiophene ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a trifluoroacetamide moiety. The cyclopropyl group enhances the lipophilicity of the molecule, while the trifluoroacetamide moiety introduces polarity and potential hydrogen bonding capabilities. These structural features are critical in determining its interactions with biological targets, making it an intriguing subject for computational modeling and experimental validation.
In recent years, there has been growing interest in thiophene derivatives due to their potential applications in various therapeutic areas. 4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid has been studied for its potential role in modulating biological pathways associated with inflammation, cancer, and infectious diseases. The trifluoroacetamide group, in particular, has been shown to enhance metabolic stability and bioavailability, which are crucial factors in drug design. This compound represents a novel scaffold that could be further optimized to develop next-generation therapeutics.
One of the most compelling aspects of 4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid is its versatility in chemical modifications. The carboxylic acid group at the 3-position can be readily functionalized to introduce additional pharmacophores or linkages for targeted drug delivery systems. Similarly, the trifluoroacetamide moiety can be modified to alter its solubility profile or binding affinity to biological targets. These attributes make it an attractive building block for medicinal chemists seeking to develop innovative small-molecule drugs.
Recent studies have highlighted the importance of thiophene derivatives in addressing unmet medical needs. For instance, researchers have explored the use of thiophene-based compounds as inhibitors of enzymes involved in cancer progression. The structural motif of 4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid aligns well with this research direction, as it combines elements known to interact effectively with biological targets. Furthermore, its ability to undergo further derivatization opens up possibilities for designing highly specific inhibitors with minimal off-target effects.
The synthesis of 4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The introduction of the cyclopropyl group requires careful consideration to ensure regioselectivity and yield optimization. Similarly, the installation of the trifluoroacetamide moiety necessitates robust synthetic methodologies to achieve high purity and enantiomeric excess if stereochemistry is a concern. Advances in catalytic processes and green chemistry principles have made it increasingly feasible to synthesize complex molecules like this one efficiently and sustainably.
In conclusion,4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid (CAS No. 2680721-67-7) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug development, and its reported biological activities suggest promising applications in therapeutic intervention. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the discovery and development of novel treatments for various diseases.
2680721-67-7 (4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid) 関連製品
- 1804385-29-2(2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine)
- 1806514-92-0(1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one)
- 2360154-92-1(Tert-butyl 4-(aminomethyl)-6,6,6-trifluorohexanoate)
- 1260601-81-7((3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid)
- 1694178-81-8(5-(3-Hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde)
- 2171359-69-4(2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}propanoic acid)
- 923139-56-4(2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-ethylacetamide)
- 194490-32-9(1H-Indazole-3-carboxylic Acid Phenylmethyl Ester)
- 894008-06-1(ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate)
- 1235358-60-7(1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide)




